Methyl N-(3-ethylphenyl)carbamate

Description

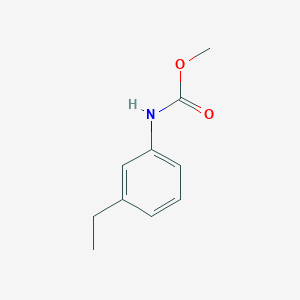

Structure

2D Structure

Properties

CAS No. |

113932-82-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl N-(3-ethylphenyl)carbamate |

InChI |

InChI=1S/C10H13NO2/c1-3-8-5-4-6-9(7-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |

InChI Key |

BCZQJHZJJCOAHQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)OC |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)OC |

Synonyms |

Carbamic acid, (3-ethylphenyl)-, methyl ester (9CI) |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Elucidation of Methyl N 3 Ethylphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl N-(3-ethylphenyl)carbamate Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals correspond to the different types of protons in the molecule. The ethyl group on the phenyl ring is characterized by a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling with each other. The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum, consistent with a 1,3-disubstituted benzene (B151609) ring. The methyl protons of the carbamate (B1207046) group and the N-H proton appear as distinct singlets.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. The carbonyl carbon of the carbamate group is typically observed at the downfield end of the spectrum. libretexts.org The aromatic carbons show a number of signals in the aromatic region, with the carbon atom attached to the ethyl group and the carbons ortho and para to it showing distinct chemical shifts. The methyl carbon of the carbamate and the two carbons of the ethyl group appear in the upfield region of the spectrum.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on data from structurally similar compounds, such as 1-Propyl (3-methylphenyl)carbamate. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.9 - 7.3 | Multiplet |

| NH | ~6.7 | Singlet (broad) |

| O-CH₃ | ~3.7 | Singlet |

| Ar-CH₂CH₃ | ~2.6 | Quartet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~154 |

| Aromatic C (substituted) | ~144, ~138 |

| Aromatic CH | ~118 - 129 |

| O-CH₃ | ~52 |

| Ar-CH₂ | ~29 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to a very high degree of precision. acs.org This technique is crucial for the unambiguous confirmation of the molecular formula of a newly synthesized or isolated compound like this compound.

In a typical HRMS experiment, the molecule is ionized, and the resulting molecular ion's mass is measured. For this compound (C₁₀H₁₃NO₂), the calculated exact mass can be compared to the experimentally measured mass. A close match between the theoretical and experimental values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 3: Theoretical Exact Mass for this compound

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Infrared (IR) Spectroscopy for Functional Group Analysis of Carbamates

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of the carbamate and aromatic functionalities.

The most prominent feature in the IR spectrum of a carbamate is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1730-1680 cm⁻¹. acs.org The N-H stretching vibration of the secondary amide within the carbamate group gives rise to a sharp band around 3400-3200 cm⁻¹. The C-N stretching vibration is usually observed in the 1350-1200 cm⁻¹ region. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3400-3200 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C=O (Carbamate) | Stretch | 1730-1680 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| N-H | Bend | 1650-1550 |

| C-N | Stretch | 1350-1200 |

X-ray Diffraction Studies of N-Aryl Carbamate Crystal Structures

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the study of other N-aryl carbamates provides valuable insights into the likely solid-state conformation and packing of this molecule.

For example, in the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, two independent molecules are present in the asymmetric unit, and they form chains through N-H···O hydrogen bonds. nih.gov Similarly, in phenyl N-phenylcarbamate, intermolecular N-H···O hydrogen bonds create one-dimensional polymeric chains. researchgate.net These studies suggest that this compound would likely exhibit similar intermolecular hydrogen bonding patterns, influencing its physical properties such as melting point and solubility.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Propyl (3-methylphenyl)carbamate |

| Phenyl N-(3,5-dimethylphenyl)carbamate |

Computational Chemistry and Theoretical Investigations of Methyl N 3 Ethylphenyl Carbamate

Quantum Mechanical Calculations for Electronic Structure and Gas-Phase Properties of N-Aryl Carbamates

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of external influences. For Methyl N-(3-ethylphenyl)carbamate, methods like Density Functional Theory (DFT) are employed to solve the electronic structure, providing a wealth of information about its gas-phase characteristics. researchgate.net

DFT calculations, often using functionals such as B3LYP combined with a basis set like 6-31G*, can accurately predict the molecule's geometry, orbital energies, and electronic distribution. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Furthermore, these calculations yield values for the molecular dipole moment, which influences the molecule's interaction with polar solvents and external electric fields. The partial charges on each atom can also be determined, offering insights into the molecule's electrostatic potential and sites prone to intermolecular interactions. For instance, the nitrogen and carbonyl oxygen atoms in the carbamate (B1207046) linkage are expected to carry significant negative partial charges, making them key sites for hydrogen bonding. mdpi.com

Table 1: Calculated Gas-Phase Electronic Properties of this compound (Illustrative) Calculations are typically performed using DFT at the B3LYP/6-31G level of theory. The values presented are representative for this class of compounds.*

Molecular Simulations and Continuum Models for Solvation Effects in Carbamate Systems

The behavior of this compound in a condensed phase is significantly influenced by its interactions with the surrounding solvent molecules. Explicitly modeling every solvent molecule is computationally expensive, thus implicit solvation models are widely used. numberanalytics.com These models treat the solvent as a continuous medium with a defined dielectric constant (ε), which polarizes in response to the solute's charge distribution.

Commonly used continuum models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). numberanalytics.comgithub.io By applying these models, one can calculate the solvation free energy (ΔGsolv), which represents the energy change when transferring the molecule from the gas phase to the solvent. This value is crucial for predicting solubility and understanding solvent effects on reaction rates and equilibria.

For this compound, calculations would show a more negative ΔGsolv in polar solvents like water or methanol (B129727) compared to non-polar solvents like toluene (B28343) or cyclohexane. nih.gov This is due to the favorable electrostatic interactions between the polar carbamate group and the polar solvent molecules. These simulations provide a quantitative basis for rationalizing solvent choice in synthetic and separation processes.

Table 2: Illustrative Solvation Free Energies (ΔGsolv) of this compound in Various Solvents Calculated using a DFT method (e.g., B3LYP/6-31G) combined with an implicit solvation model (e.g., SMD). Values are representative.*

Density Functional Theory (DFT) for Conformational Analysis and Intermolecular Interactions of Aryl Carbamates

The three-dimensional structure and intermolecular packing of this compound are dictated by its conformational flexibility and non-covalent interactions. DFT is a powerful tool for exploring the potential energy surface of the molecule to identify stable conformers and to quantify the strength of intermolecular forces. researchgate.net

The carbamate group itself can exist in different planar conformations, primarily syn and anti, with respect to the H-N-C=O torsion angle. For N-phenyl carbamates, the anti conformation is generally more stable. nih.gov The orientation of the carbamate group relative to the phenyl ring and the rotation of the meta-ethyl group are also key conformational variables. DFT calculations can map the energy profile of these rotations to find the global energy minimum structure. rsc.org

Table 3: Representative Conformational and Interaction Energy Data for this compound (Illustrative) Calculations typically performed using DFT with dispersion correction (e.g., B3LYP-D3).

Reaction Mechanism Elucidation for Carbamate Formation and Degradation Pathways

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including the formation and degradation of this compound. By mapping the reaction pathway, identifying transition states (TS), and calculating activation energies (Ea), a detailed kinetic and thermodynamic understanding can be achieved.

Formation Pathway: A common synthesis route involves the reaction of 3-ethylphenyl isocyanate with methanol. Computational modeling of this reaction would proceed through a transition state where the methanol oxygen attacks the isocyanate carbon, followed by proton transfer to the nitrogen. Another industrially relevant, phosgene-free route is the reaction of 3-ethylaniline (B1664132) with a carbonyl source like dimethyl carbonate, often requiring a catalyst. acs.orgresearchgate.net Theoretical studies can investigate the role of the catalyst in lowering the activation barrier.

Degradation Pathway: The primary thermal degradation pathway for N-aryl carbamates is the reverse of its formation from an isocyanate: a unimolecular elimination reaction that yields 3-ethylphenyl isocyanate and methanol. researchgate.netacs.org This reaction is thought to proceed through a concerted, six-membered cyclic transition state, although stepwise mechanisms can also be explored computationally. mdpi.com Calculating the activation energy for this decomposition is crucial for assessing the thermal stability of the compound.

Table 4: Illustrative Calculated Energies for Reaction Pathways (Illustrative) Energies (in kcal/mol) are typically calculated using DFT methods.

Predictive Modeling for N-Aryl Carbamate Reactivity and Stability

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, allows for the estimation of properties for new or untested compounds based on a model trained with existing data. nih.govnih.gov For a series of N-aryl carbamates, a QSAR model could be developed to predict biological activity, while a QSPR model could predict physical properties like thermal stability or reactivity. freethinktech.comacdlabs.comcasss.org

To build such a model for predicting the stability of compounds like this compound, a dataset of related carbamates with known stability (e.g., decomposition temperatures) would be assembled. For each molecule in the set, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR), are then used to create a mathematical equation that correlates the descriptors with the observed property. The resulting model can then be used to predict the stability of this compound based on its calculated descriptors. This approach is highly valuable in materials science and drug discovery for screening large numbers of candidate molecules efficiently.

Table 5: Hypothetical QSPR Model for Thermal Stability of N-Aryl Carbamates (Illustrative) T_d = Decomposition Temperature

Structure Activity Relationships Sar and Molecular Interactions of Methyl N 3 Ethylphenyl Carbamate Derivatives

Elucidating Structural Motifs Critical for N-Aryl Carbamate (B1207046) Biological Activity

The carbamate group (-O-CO-NH-) is a key structural motif that is fundamental to the biological activity of many therapeutic agents. nih.govmdpi.com This functional group is present in numerous drugs and prodrugs approved for treating a variety of diseases. nih.gov Its significance lies in its chemical stability, ability to penetrate cell membranes, and its resemblance to a peptide bond, allowing it to interact with biological targets like enzymes. researchgate.net

The general structure of biologically active carbamates consists of a carbonyl group attached to an alkoxyl group and an amino group. nih.gov Variations in the substituents at the amino and carboxyl ends of the carbamate group allow for the modulation of their biological and pharmacokinetic properties. nih.gov For instance, incorporating a carbamate group into a molecule can enhance the biological activity of the parent pharmacophore. nih.gov

In the context of N-aryl carbamates, the aromatic ring and the substituents on it are also critical for activity. The nature and position of these substituents can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target protein.

Positional Isomerism and Substituent Effects on Methyl N-(3-ethylphenyl)carbamate Bioactivity

The position of the ethyl group on the phenyl ring of methyl N-(phenyl)carbamate derivatives significantly impacts their biological activity. For this compound, the ethyl group is at the meta-position. The activity of this compound can be compared with its ortho- and para-isomers to understand the influence of positional isomerism.

The nature of the substituent on the phenyl ring also plays a vital role. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring and the carbamate moiety, which in turn affects interactions with the target. For example, in a series of N-aryl carbamate derivatives, compounds with specific substitutions on the phenyl ring showed potent antifungal activity. nih.gov

A hypothetical analysis of substituent effects on the bioactivity of this compound could involve comparing its activity to derivatives with different alkyl groups (e.g., methyl, propyl) or with other functional groups (e.g., chloro, nitro) at various positions on the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Carbamate Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For carbamate analogues, 2D and 3D-QSAR models are developed to predict their activity and guide the design of new, more potent compounds. mdpi.complos.org

The process of building a QSAR model involves several key steps:

Data Set Preparation : A dataset of carbamate derivatives with their experimentally determined biological activities (e.g., IC₅₀ or pIC₅₀ values) is compiled. nih.gov This dataset is typically divided into a training set for model development and a test set for validation. youtube.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.govyoutube.com These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. plos.orgyoutube.com

Model Validation : The predictive power and robustness of the QSAR model are rigorously validated using internal and external validation techniques. nih.govplos.org

A QSAR study on a series of carbamate derivatives designed as acetylcholinesterase (AChE) inhibitors revealed that properties like the Connolly Accessible Area, the energy of the lowest unoccupied molecular orbital (E LUMO), and the percentage of hydrogen atoms were key features influencing their anti-AChE activity. nih.govplos.org Such models can then be used to predict the activity of newly designed carbamate analogues. plos.org

Table 1: Key Parameters in a Hypothetical QSAR Model for Carbamate Analogues

| Descriptor | Definition | Impact on Activity (Hypothetical) |

| Connolly Accessible Area | The surface area of a molecule that is accessible to a solvent. | Increased area may lead to better binding in a large active site. |

| E LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower E LUMO can indicate greater reactivity and stronger interaction. |

| Hydrogen Bond Donors/Acceptors | Number of hydrogen bond donor and acceptor sites. | Crucial for forming specific interactions with the target protein. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences the compound's solubility and ability to cross cell membranes. |

This table is for illustrative purposes and the specific impact of each descriptor would depend on the target and the dataset.

Non-Covalent Interactions in Carbamate-Target Binding (e.g., Hydrogen Bonding, Dispersion Forces)

The binding of carbamate inhibitors to their target enzymes is governed by a variety of non-covalent interactions. These interactions, although individually weak, collectively contribute to the stability of the carbamate-target complex.

Hydrogen Bonding: The carbamate moiety contains both hydrogen bond donor (N-H) and acceptor (C=O) groups, which can form hydrogen bonds with amino acid residues in the active site of the target enzyme. researchgate.net These interactions are highly directional and play a crucial role in determining the binding orientation and affinity of the inhibitor.

Hydrophobic Interactions: The ethylphenyl group contributes to hydrophobic interactions with corresponding hydrophobic pockets in the enzyme's binding site, which can significantly enhance binding affinity.

Pi-Pi Stacking: The aromatic phenyl ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's active site.

In some cases, carbamates can also act as covalent inhibitors by carbamylating a serine residue in the active site of the enzyme, leading to pseudo-irreversible inhibition. nih.govnih.gov

Molecular Docking and Dynamics Simulations of Carbamate-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand, such as a carbamate derivative, and its target protein at an atomic level. nih.govnih.gov

Molecular Docking predicts the preferred binding orientation and conformation of a ligand within the active site of a protein. nih.gov This technique helps to:

Identify key amino acid residues involved in the binding.

Understand the non-covalent interactions that stabilize the ligand-protein complex.

Predict the binding affinity of different carbamate analogues, aiding in the selection of promising candidates for synthesis and testing. plos.org

For example, docking studies of carbamate inhibitors with acetylcholinesterase have revealed how these molecules fit into the active site gorge and interact with key residues. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the carbamate-enzyme complex over time. nih.gov MD simulations can:

Assess the stability of the docked conformation.

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity.

A combined analysis using docking and MD simulations can predict the binding mode of carbamate derivatives in the active site of an enzyme and elucidate the key molecular interactions that stabilize the complex. nih.gov

Environmental Fate, Transport, and Degradation Pathways of Methyl N 3 Ethylphenyl Carbamate

Abiotic Degradation Processes: Hydrolysis and Photolysis of N-Aryl Carbamates

The environmental persistence of N-aryl carbamates, including Methyl N-(3-ethylphenyl)carbamate, is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. nih.gov These chemical reactions break down the compound without the involvement of microorganisms.

Hydrolysis: The ester linkage in the carbamate (B1207046) structure is susceptible to hydrolysis, a reaction with water that cleaves the molecule. This process is a primary pathway for the degradation of many carbamate pesticides. nih.govnih.gov The rate of hydrolysis is highly dependent on the pH of the surrounding medium, with degradation being notably faster under alkaline (high pH) conditions. nih.gov Temperature also influences the rate, with higher temperatures generally accelerating the reaction. In this process, the carbamate ester bond is cleaved, yielding the corresponding phenol (B47542) (3-ethylphenol) and methylcarbamic acid. The latter is unstable and rapidly decomposes to methylamine (B109427) and carbon dioxide. nih.gov

Photolysis: Carbamates can absorb light, which can lead to their decomposition through a process called photolysis or photodegradation. who.int When dissolved in water and exposed to sunlight, the energy from the light can break the chemical bonds within the molecule. who.int This process contributes to the relatively rapid degradation of many carbamates in aquatic environments, reducing the likelihood of long-term contamination. who.int The specific rate of photolysis depends on the light intensity and the presence of other substances in the water that can act as photosensitizers.

Table 1: Representative Abiotic Degradation Data for Carbamate Pesticides Data for structurally similar compounds are used to infer the potential behavior of this compound.

| Process | Compound | Half-life (t½) | Conditions | Reference |

|---|---|---|---|---|

| Hydrolysis | Methomyl | ~14 days | Soil, pH dependent | researchgate.net |

| Hydrolysis | Carbofuran | ~1 week | Field conditions, pH dependent | |

| Photolysis | Methomyl | Rapid | Irradiated on glass slide (300 nm) | |

| Photolysis | Carbofuran | Variable | Aqueous solution, sunlight | researchgate.net |

Biotic Degradation Processes: Microbial Metabolism of Carbamate Structures

Biotic degradation, driven by microorganisms such as bacteria and fungi, is the principal mechanism for the breakdown of carbamate pesticides in the environment. nih.govbohrium.com Soil and water contain diverse microbial populations that can adapt and evolve pathways to utilize carbamates as a source of carbon and nitrogen. nih.govresearchgate.net

The initial and most critical step in the microbial metabolism of N-aryl carbamates is the enzymatic hydrolysis of the carbamate linkage. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govbohrium.com This cleavage breaks the molecule into its constituent alcohol (in this case, 3-ethylphenol) and methylcarbamic acid. nih.gov

A wide variety of microbial genera have been identified as capable of degrading carbamate pesticides. nih.govresearchgate.net These include:

Bacteria: Pseudomonas, Arthrobacter, Stenotrophomonas, Micrococcus, Enterobacter, and Nocardioides. nih.govresearchgate.net

Fungi: Aspergillus, Trichoderma, Pichia, Trametes, and Mucor. nih.govresearchgate.net

Following the initial hydrolysis, microorganisms further metabolize the resulting aromatic compound, 3-ethylphenol (B1664133). Bacteria often employ oxygenase enzymes to hydroxylate the aromatic ring, making it susceptible to ring cleavage and further degradation into simpler molecules that can enter central metabolic pathways. nih.gov The methylamine released from the breakdown of methylcarbamic acid can be utilized by microbes as a source of nitrogen. nih.gov

Metabolite Identification and Transformation Pathways in Environmental Compartments

The transformation of this compound in soil and water environments proceeds through predictable pathways, primarily initiated by the cleavage of the carbamate ester bond. nih.gov While specific metabolites for this exact compound are not documented in the available literature, the transformation pathway can be confidently inferred from the extensive research on other N-aryl carbamates. nih.govnih.gov

The primary transformation pathway involves:

Hydrolysis: The initial and rate-determining step, whether abiotic or biotic, is the hydrolysis of the ester linkage. This reaction splits the parent molecule into two primary metabolites. nih.govnih.gov

Formation of Phenol and Carbamic Acid: This hydrolysis yields 3-ethylphenol and methylcarbamic acid .

Decomposition of Carbamic Acid: Methylcarbamic acid is inherently unstable in environmental conditions and spontaneously decomposes into methylamine and carbon dioxide (CO2) . nih.gov

Following this initial breakdown, the primary metabolites undergo further degradation:

Degradation of 3-ethylphenol: The aromatic ring of 3-ethylphenol is further broken down by soil microorganisms. This process typically involves hydroxylation of the ring by oxygenase enzymes to form dihydroxy intermediates, such as catechols. nih.gov These intermediates are then susceptible to ring-cleavage, leading to the formation of simpler organic acids that can be fully mineralized to CO2 and water.

Utilization of Methylamine: The methylamine produced can be used by microorganisms as a source of nitrogen for their growth and metabolic activities. nih.gov

In some cases, degradation can produce intermediate metabolites that are also of environmental interest, although hydrolysis generally leads to less toxic products than oxidative pathways. nih.gov

Table 3: Expected Transformation Products of this compound

| Parent Compound | Primary Metabolites | Secondary Metabolites/Products | Reference |

|---|---|---|---|

| This compound | 3-ethylphenol | Catechol-like intermediates, organic acids, CO2 | nih.gov |

| Methylcarbamic acid (unstable) | Methylamine | nih.gov | |

| Carbon dioxide (CO2) | nih.gov |

Bioaccumulation Potential and Environmental Dynamics of Carbamate Pesticides

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. For aquatic organisms, this is often measured by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state. wikipedia.orgnih.gov

Carbamate pesticides, as a class, are generally considered to have a low potential for bioaccumulation. who.int This is due to their relatively rapid metabolism and excretion by most organisms. who.int Regulatory agencies often use BCF values to classify the bioaccumulative potential of chemicals; for instance, a BCF value below 1,000 or 2,000 is often considered not bioaccumulative. wikipedia.orgnih.gov

The bioaccumulation potential of a non-ionic organic chemical like this compound can be estimated from its octanol-water partition coefficient (Kow), a measure of its hydrophobicity or "fat-loving" nature. capes.gov.br Chemicals with a high Kow tend to accumulate in the fatty tissues of organisms. The calculated XLogP3 value (an estimate of log Kow) for the structurally similar compound (3-methylphenyl) N-ethyl-N-methylcarbamate is 2.4. nih.gov This relatively low log Kow value strongly suggests a low BCF and therefore a low potential for this compound to bioaccumulate in food chains.

Table 4: Estimated Bioaccumulation Potential for this compound Based on data from structurally similar compounds and established QSAR models.

| Parameter | Estimated Value | Interpretation | Reference |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | ~2.4 (estimated) | Indicates low to moderate lipophilicity. | nih.gov |

| Bioconcentration Factor (BCF) | Low (Predicted BCF < 100) | Low potential to accumulate in aquatic organisms. Not considered bioaccumulative. | wikipedia.orgnih.govcapes.gov.br |

Advanced Analytical Methodologies for Detection and Quantification of Methyl N 3 Ethylphenyl Carbamate

Chromatographic Separation Techniques for Carbamate (B1207046) Analysis

Chromatography is the cornerstone of carbamate analysis, enabling the separation of target analytes from complex sample mixtures. Due to the thermal instability of many carbamates, liquid chromatography is often preferred over gas chromatography. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of thermally labile carbamates. taylorfrancis.com It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. U.S. Environmental Protection Agency (EPA) Method 531.1, for instance, outlines an HPLC method for the determination of N-methylcarbamates in water. s4science.at The separation is typically achieved on a C8 or C18 reversed-phase column, with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile. s4science.atresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an evolution of HPLC, utilizing smaller particle sizes in the stationary phase (typically less than 2 μm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity. UPLC systems can significantly reduce the time required for the separation of carbamates, achieving baseline separation of multiple carbamates in under 20 minutes with high resolution. chromatographyonline.com

Gas Chromatography (GC): While many carbamates are thermally labile, GC can be employed for the analysis of more stable carbamates or when derivatization is used to enhance thermal stability and volatility. taylorfrancis.comyoungin.com Capillary columns, such as the HP-5ms, have demonstrated good separation of various carbamate pesticides. youngin.com

A comparison of typical chromatographic conditions for carbamate analysis is presented below:

Interactive Table 1: Typical Chromatographic Conditions for Carbamate Analysis| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column | Reversed-phase C8 or C18 | Capillary column (e.g., HP-5ms) |

| Mobile/Carrier Gas | Liquid (e.g., water/methanol gradient) | Gas (e.g., helium, nitrogen) |

| Detector | Fluorescence, UV, Mass Spectrometer | Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer |

| Derivatization | Often post-column | Often pre-column |

Mass Spectrometric Detection and Quantification of Methyl N-(3-ethylphenyl)carbamate and its Metabolites

Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high selectivity and sensitivity for the identification and quantification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust confirmatory technique, particularly for multi-residue pesticide screening. taylorfrancis.com For carbamates, derivatization is often necessary to improve their volatility and thermal stability for GC analysis. researchgate.netnih.gov GC-MS can provide detailed structural information based on the fragmentation patterns of the analytes.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the analysis of polar and thermally labile compounds like carbamates. taylorfrancis.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a common ionization source used for carbamate analysis, typically operating in the positive ion mode. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which significantly enhances selectivity and reduces matrix interference, leading to lower detection limits. scispec.co.th

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an analyte and its metabolites. This is particularly valuable for the identification of unknown metabolites and for confirming the identity of target compounds with a high degree of confidence.

Development and Validation of Sample Preparation Protocols for Carbamate Matrices

Effective sample preparation is a critical step in the analytical workflow for carbamate analysis, as it serves to extract the analyte of interest from the sample matrix and remove potential interferences.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of carbamates from aqueous samples. nih.gov C18 cartridges are commonly employed, where the carbamates are adsorbed onto the solid phase and then eluted with a suitable organic solvent. researchgate.netnih.gov Automated on-line SPE systems can streamline the sample preparation process and improve reproducibility. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from aqueous samples using an immiscible organic solvent. epa.gov For example, methylene (B1212753) chloride is often used to extract carbamates from water samples. epa.gov

Recent advancements in sample preparation include microextraction techniques such as cloud-point extraction and dispersive liquid-liquid microextraction, which offer advantages in terms of reduced solvent consumption and increased enrichment factors. nih.gov The choice of extraction method depends on the specific matrix (e.g., water, soil, food) and the physicochemical properties of the carbamate. nih.govszu.cz

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity of Carbamates

Derivatization is a chemical modification process used to improve the analytical properties of compounds, particularly for GC analysis. For carbamates, derivatization can enhance thermal stability, volatility, and detectability.

Pre-column Derivatization for GC Analysis: This involves reacting the carbamates with a derivatizing agent before they are introduced into the GC system. For instance, derivatization with methanesulfonyl chloride or heptafluorobutyric anhydride (B1165640) (HFBA) has been shown to produce derivatives that are more amenable to GC analysis. researchgate.netacs.org Derivatization with 9-xanthydrol has also been used for the determination of carbamates in water by GC-MS. nih.gov

Post-column Derivatization for HPLC Analysis: This technique is commonly used in conjunction with fluorescence detection. After the carbamates are separated by the HPLC column, they are hydrolyzed to form methylamine (B109427). The methylamine then reacts with a reagent, such as o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol, to produce a highly fluorescent derivative that can be detected with high sensitivity. s4science.atszu.czresearchgate.net This approach is outlined in EPA Method 531.1. s4science.at

The selection of a derivatization strategy depends on the specific carbamate, the analytical technique being used, and the desired level of sensitivity.

Application of Reference Standards and Quality Control in Carbamate Research

The use of certified reference standards and the implementation of rigorous quality control (QC) procedures are essential for obtaining accurate and reliable results in carbamate analysis.

Reference Standards: Certified reference materials of known purity and concentration are crucial for the calibration of analytical instruments and for the accurate quantification of this compound. epa.govfao.org These standards are also used to prepare calibration curves and to spike samples for recovery studies. youngin.comepa.gov Commercially prepared stock standards, certified by the manufacturer or an independent source, are widely used. epa.gov Isotope-labeled internal standards, such as Carbaryl-d7 and Carbofuran-d3, are often employed to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the analysis. lgcstandards.com

Quality Control: A comprehensive quality control program is necessary to ensure the reliability of analytical data. This includes the analysis of method blanks to check for contamination, spiked samples to assess method accuracy and recovery, and duplicate samples to evaluate precision. epa.gov Establishing control limits for parameters like spike recovery and regularly monitoring these parameters helps to maintain the quality and consistency of the analytical results. epa.gov The use of quality control check samples at various concentrations is also a standard practice. epa.gov

Future Research Directions and Emerging Trends for Methyl N 3 Ethylphenyl Carbamate Research

Rational Design of Novel Carbamate (B1207046) Derivatives with Enhanced Specificity and Reduced Environmental Impact

The future of carbamate research, including derivatives of Methyl N-(3-ethylphenyl)carbamate, lies in the deliberate and intelligent design of new molecules. This approach aims to create compounds with highly specific biological targets, thereby increasing their efficacy and minimizing off-target effects. A significant focus is also on designing carbamates that are more environmentally benign.

Researchers are employing structure-activity relationship (SAR) studies to understand how modifications to the carbamate structure affect its biological activity. researchgate.net By systematically altering the substituents on the nitrogen and oxygen atoms of the carbamate group, scientists can fine-tune the molecule's properties. For instance, introducing different functional groups can enhance binding to a specific enzyme or receptor, leading to greater potency and selectivity. acs.orgnih.gov

A critical aspect of modern drug and chemical design is reducing environmental persistence. Many traditional carbamates have raised environmental concerns due to their stability and potential toxicity to non-target organisms. nih.govresearchgate.net Future research will focus on incorporating features into the molecular structure that promote biodegradation. This could involve introducing linkages that are more susceptible to hydrolysis or microbial degradation, ensuring the compound breaks down into harmless substances after its intended use. nih.govnih.gov

| Design Strategy | Objective | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | Optimize biological activity | Enhanced potency and target specificity |

| Introduction of Biodegradable Moieties | Reduce environmental persistence | Faster breakdown into non-toxic byproducts |

| Modification of Substituent Groups | Modulate pharmacokinetic properties | Improved absorption, distribution, metabolism, and excretion (ADME) profile |

Exploration of Untapped Biological Targets and Advanced Pharmacological Applications for Carbamate Scaffolds

The carbamate scaffold is a versatile platform that has already yielded a wide range of bioactive compounds, including drugs and pesticides. acs.orgnih.gov However, there is still vast untapped potential for this chemical structure in pharmacology. Researchers are actively exploring new biological targets for carbamate derivatives, moving beyond their traditional role as cholinesterase inhibitors. nih.govnih.govnih.gov

One promising area is the development of carbamate-based drugs for diseases like cancer, Alzheimer's disease, and HIV. nih.govnih.govdrugbank.com For example, studies are investigating carbamate derivatives as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerase II. researchgate.net In the context of Alzheimer's disease, beyond acetylcholinesterase inhibition, carbamates are being designed to target other enzymes like butyrylcholinesterase and monoacylglycerol lipase, which are also implicated in the disease's progression. nih.govrsc.org

Furthermore, the ability of the carbamate group to act as a peptide bond surrogate makes it an attractive component in the design of peptidomimetics. acs.orgnih.gov This opens up possibilities for developing drugs that can modulate protein-protein interactions, a class of targets that has been historically difficult to address with small molecules. The unique hydrogen bonding capabilities of the carbamate moiety can be exploited to achieve high-affinity binding to these targets. acs.org

| Therapeutic Area | Potential Biological Target | Example of Carbamate Application |

| Cancer | Topoisomerase II, Other kinases | Inhibition of tumor cell growth. researchgate.netmdpi.com |

| Alzheimer's Disease | Butyrylcholinesterase, Monoacylglycerol lipase | Multi-target approach to disease modification. nih.govrsc.org |

| HIV | HIV-1 Protease | Inhibition of viral replication. acs.org |

| Neurodegenerative Diseases | Endocannabinoid degrading enzymes (FAAH, MAGL) | Modulation of the endocannabinoid system. nih.gov |

Advanced Computational Modeling for De Novo Design and Optimization of Carbamate Structures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to carbamate research is rapidly expanding. Advanced computational models are being used for the de novo design of entirely new carbamate structures with desired properties, as well as for the optimization of existing ones. researchgate.netacs.orgacs.org

Techniques such as molecular docking are used to predict how a carbamate molecule will bind to its biological target. nih.gov This allows researchers to virtually screen large libraries of potential carbamate derivatives and prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

| Computational Technique | Application in Carbamate Research | Benefit |

| Molecular Docking | Predicting binding modes and affinities to biological targets | Virtual screening and lead identification. nih.govrsc.org |

| Density Functional Theory (DFT) | Understanding electronic structure and conformational landscape | Rational design of molecules with desired properties. acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of carbamates and their interactions | Insights into binding stability and mechanism of action. nih.govrsc.org |

| Machine Learning/AI | Predicting properties and generating novel structures | Accelerated discovery of new carbamates. biorxiv.orgopenpr.com |

Sustainable Synthesis and Degradation Strategies for Carbamates in a Circular Economy Context

In line with the principles of green chemistry and the concept of a circular economy, there is a growing emphasis on developing sustainable methods for both the synthesis and degradation of carbamates. researchgate.net This involves moving away from hazardous reagents and energy-intensive processes towards more environmentally friendly alternatives.

Traditional methods for synthesizing carbamates often involve the use of toxic chemicals like phosgene (B1210022) and isocyanates. acs.orgchemistryviews.org Researchers are actively developing greener synthetic routes that utilize less hazardous starting materials, such as carbon dioxide (CO2). researchgate.net The use of CO2 as a C1 feedstock is particularly attractive as it is an abundant, renewable, and non-toxic resource. researchgate.net Catalytic systems, including those based on reusable polymer-supported catalysts, are being developed to facilitate these transformations under mild reaction conditions. chemistryviews.org

On the other end of the lifecycle, strategies for the efficient degradation of carbamates are crucial for mitigating their environmental impact. researchgate.net Bioremediation, which utilizes microorganisms to break down chemical compounds, is a promising approach. nih.govnih.gov Scientists are identifying and characterizing bacterial and fungal strains that can metabolize carbamates, as well as the specific enzymes and genetic pathways involved. nih.govnih.gov Advanced oxidation processes, such as the membrane anodic Fenton treatment, are also being explored for the effective degradation of carbamate-containing wastewater. nih.gov

| Approach | Focus | Key Advancement |

| Green Synthesis | Replacement of hazardous reagents | Utilization of CO2 as a C1 feedstock. acs.orgresearchgate.net |

| Catalysis | Improving reaction efficiency and reusability | Development of polymer-supported and reusable catalysts. chemistryviews.org |

| Bioremediation | Microbial degradation of carbamates | Identification of carbamate-degrading microorganisms and enzymes. nih.govnih.gov |

| Advanced Oxidation Processes | Chemical degradation of carbamates in wastewater | Effective removal of carbamates using technologies like the Fenton process. nih.gov |

Interdisciplinary Approaches in Carbamate Research: Bridging Chemistry, Biology, and Environmental Science

The complexity of the challenges and opportunities associated with carbamates necessitates a highly interdisciplinary approach. The future of carbamate research will be characterized by increased collaboration between chemists, biologists, and environmental scientists.

The synthesis of novel carbamate derivatives by organic chemists provides the essential starting point for new discoveries. researchgate.netacs.org Biologists and pharmacologists then evaluate the biological activity of these compounds, elucidating their mechanisms of action and identifying potential therapeutic applications. nih.govnih.gov This synergy is crucial for the development of new drugs and other bioactive agents.

Environmental scientists play a critical role in assessing the environmental fate and impact of carbamates. researchgate.netnih.gov Their research informs the design of more environmentally friendly compounds and the development of effective remediation strategies. nih.govnih.gov The integration of these disciplines creates a holistic understanding of carbamates, from their molecular design to their ultimate environmental impact. This collaborative effort is essential for harnessing the full potential of carbamates while ensuring their safe and sustainable use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl N-(3-ethylphenyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves carbamate linkage formation via reaction of 3-ethylphenylamine with methyl chloroformate or dimethyl carbonate. Catalytic methods using hydrotalcite-derived Zn/Al/Ce mixed oxides enhance efficiency under mild conditions (80–120°C, 2–6 hours) . Solvent choice (e.g., toluene or DMF) and base (e.g., triethylamine) are critical for minimizing side reactions. Yields range from 65% to 85%, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify the carbamate moiety (δ 155–160 ppm for carbonyl) and ethylphenyl substituents (δ 1.2–1.4 ppm for CH) .

- IR : Strong absorption at ~1700 cm confirms the carbonyl group .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 208) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines:

- Use particulate-filter respirators (EN 143 standard) and nitrile gloves to prevent inhalation/skin contact .

- Employ local exhaust ventilation to control airborne dust .

- Store in airtight containers away from oxidizers; static discharge risks necessitate grounded equipment .

Q. How does the reactivity of this compound compare to other aryl carbamates?

- Methodology : The 3-ethylphenyl group increases steric hindrance, reducing nucleophilic substitution rates compared to unsubstituted analogs. Hydrolysis under basic conditions (NaOH/EtOH, 60°C) proceeds 30% slower than Methyl N-phenylcarbamate, confirmed by kinetic studies .

Advanced Research Questions

Q. What catalytic mechanisms underlie the synthesis of this compound using mixed oxide catalysts?

- Methodology : Zn/Al/Ce hydrotalcite-derived catalysts activate the carbonyl group via Lewis acid sites (Ce), facilitating nucleophilic attack by 3-ethylphenylamine. In situ DRIFTS studies reveal intermediate adsorption on Ce-O sites, with turnover frequencies (TOF) of 12 h at 100°C . Catalyst recyclability (>5 cycles) is maintained by calcination (400°C, 4h) to remove coke deposits .

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Molecular Docking : AutoDock Vina simulations show affinity for acetylcholinesterase (binding energy: −8.2 kcal/mol) via π-π stacking with Trp86 .

- QSAR Models : LogP (2.1) and polar surface area (45 Ų) predict moderate blood-brain barrier penetration, validated by in vitro assays (IC = 12 μM for AChE inhibition) .

Q. How can contradictory data on reaction yields be resolved in carbamate synthesis?

- Methodology :

- DoE Optimization : Vary temperature, solvent, and catalyst loading to identify critical factors. For example, a central composite design (CCD) revealed that >120°C promotes decomposition, reducing yields by 20% .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

- Methodology :

- Substitution Effects : Introducing electron-withdrawing groups (e.g., -NO at the phenyl para position) increases insecticidal activity (LD from 45 mg/kg to 22 mg/kg in Spodoptera frugiperda) .

- Chiral Analogs : Asymmetric synthesis of (R)-enantiomers improves selectivity for GABA receptor binding (K = 0.8 nM vs. 5.2 nM for racemic mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.